
1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N8O and its molecular weight is 372.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide, commonly referred to as PPAC, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article delves into its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of PPAC is C19H16N8O, with a molecular weight of 372.392 g/mol. The compound features a complex structure that includes a pyrimidine ring and a purine moiety, contributing to its biological activity. The IUPAC name is 1-(6-phenylpyrimidin-4-yl)-N-(7H-purin-6-yl)azetidine-3-carboxamide.
PPAC's mechanism of action is primarily linked to its ability to interact with various cellular pathways involved in cancer cell proliferation and apoptosis. Research indicates that compounds similar to PPAC can induce apoptosis in cancer cell lines by affecting metabolic pathways and cell cycle regulation.
Key Findings:
- Cytotoxicity : Studies show that PPAC exhibits cytotoxic effects on several cancer cell lines, with IC50 values ranging from 25 µM to 50 µM in specific models such as RL and HL-60 cells .
- Apoptosis Induction : The compound has been observed to induce apoptosis, particularly in HL-60 cells, which is significant for therapeutic applications .
In Vitro Studies
In vitro studies have demonstrated the following:
- Cell Proliferation : PPAC significantly reduces the proliferation of cancer cells at higher concentrations.
- Cell Cycle Arrest : The compound causes cell cycle arrest in the G1 phase, indicating its potential to halt tumor growth by preventing cells from progressing through the cycle .
- Synergistic Effects : PPAC shows synergistic effects when combined with other chemotherapeutic agents like fludarabine, enhancing its cytotoxicity against resistant cancer cell lines .
In Vivo Studies
In vivo evaluations have been conducted to assess the antitumoral activity of PPAC:
- Animal Models : Initial studies using murine models indicated weak antitumoral activity; however, the introduction of water-soluble prodrugs improved bioavailability and efficacy .
- Toxicity Assessment : Notably, combinations of PPAC with other drugs did not result in significant toxicity, suggesting a favorable safety profile for further development .
Data Summary
Parameter | Value |
---|---|
Molecular Formula | C19H16N8O |
Molecular Weight | 372.392 g/mol |
IC50 (HL-60 Cells) | 25 - 50 µM |
Apoptosis Induction | Yes (significant in HL-60 cells) |
Cell Cycle Arrest | G1 phase increase |
Synergistic Agents | Fludarabine |
In Vivo Activity | Weak antitumoral effect |
Case Studies
Several case studies have highlighted the potential of PPAC and similar compounds:
- Study on N-(9H-purin-6-yl) Benzamide Derivatives : This study evaluated various derivatives including PPAC and reported significant cytotoxicity across multiple cancer cell lines, emphasizing the importance of structural modifications for enhancing biological activity .
- Combination Therapy Research : Research focusing on combination therapies involving PPAC demonstrated improved outcomes in resistant cancer models, reinforcing the need for further exploration into its therapeutic potential .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
The compound's structural features suggest its potential as a bioactive molecule. Its dual heterocyclic nature, combining pyrimidine and purine moieties, allows it to interact with various biological targets.
1.1 Anticancer Activity
Recent studies have highlighted the anticancer potential of similar compounds that share structural characteristics with 1-(6-phenylpyrimidin-4-yl)-N-(9H-purin-6-yl)azetidine-3-carboxamide. For instance, derivatives of pyrimidine and purine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, demonstrating promising results in inhibiting tumor growth . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival.
1.2 Anti-inflammatory Properties
Compounds with similar structures have shown significant anti-inflammatory activities. Research indicates that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response . The docking studies performed on these compounds suggest that they could effectively bind to COX enzymes, thereby reducing inflammation.
The biological activity of this compound extends beyond anticancer and anti-inflammatory effects.
2.1 Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, research on related compounds has shown their ability to inhibit urease activity, which is crucial in treating conditions associated with ureolytic bacteria . This highlights the potential of the compound in developing treatments for gastric and duodenal cancers.
2.2 Antimicrobial Activity
Similar structures have also been evaluated for antimicrobial properties. The presence of aromatic rings in the structure enhances lipophilicity, which is beneficial for penetrating microbial membranes . Compounds with such configurations have been reported to exhibit significant antibacterial and antifungal activities.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the therapeutic efficacy of this compound.
3.1 Modifications and Derivatives
Modifications to the azetidine ring or substituents on the phenyl or pyrimidine rings can lead to enhanced biological activity. For example, substituting different groups at specific positions can significantly alter the compound's interaction with biological targets, improving potency and selectivity .
Propriétés
IUPAC Name |
1-(6-phenylpyrimidin-4-yl)-N-(7H-purin-6-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O/c28-19(26-18-16-17(23-10-22-16)24-11-25-18)13-7-27(8-13)15-6-14(20-9-21-15)12-4-2-1-3-5-12/h1-6,9-11,13H,7-8H2,(H2,22,23,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPHSKXQGZGDGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C3=CC=CC=C3)C(=O)NC4=NC=NC5=C4NC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.